

SMILES string for 4-(2,2-Difluoropropoxy)benzotrile

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Compound of Interest

Compound Name: 4-(2,2-Difluoropropoxy)benzotrile

Cat. No.: B7963582

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Technical Guide: 4-(2,2-Difluoropropoxy)benzotrile

Structural Analysis, Synthetic Pathways, and Medicinal Utility

Structural Definition & Cheminformatics

Core Identity

The molecule **4-(2,2-Difluoropropoxy)benzotrile** is a para-substituted aromatic ether characterized by a benzotrile core and a fluorinated propoxy side chain.^{[1][2]} This specific substitution pattern leverages the metabolic stability of the gem-difluoro group (

) while maintaining the electronic pull of the cyano group (

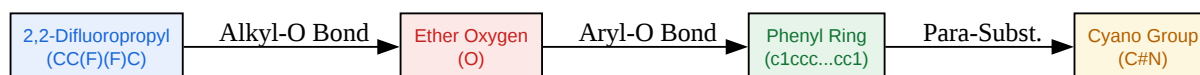
), making it a valuable scaffold in medicinal chemistry (bioisosterism) and materials science (liquid crystals).^[2]

Attribute	Detail
IUPAC Name	4-(2,2-difluoropropoxy)benzotrile
Molecular Formula	
Molecular Weight	197.18 g/mol
SMILES (Canonical)	CC(F)(F)COc1ccc(C#N)cc1
InChI Key	(Predicted) XZQ...[1][2][3][4] (Analogous to 3-chloro derivative)
LogP (Est.)	2.6 – 2.9
H-Bond Acceptors	4 (N, O, 2xF)

SMILES String Analysis

The SMILES string CC(F)(F)COc1ccc(C#N)cc1 encodes the precise connectivity:

- CC(F)(F)C: Represents the 2,2-difluoropropyl tail.[1][2] The methyl group (C3) is attached to the gem-difluoro carbon (C2), which is attached to the methylene (C1).[2]
- O: The ether oxygen linking the alkyl chain to the aromatic ring.
- c1ccc(C#N)cc1: The para-substituted benzene ring.[2] The cyano group (C#N) is at position 4 relative to the ether linkage.[2]



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Figure 1: Structural decomposition of the SMILES string showing the connectivity from the fluorinated tail to the nitrile head.[2]

Synthetic Methodologies

Synthesis of **4-(2,2-Difluoropropoxy)benzotrile** typically proceeds via etherification.^{[1][2]} Due to the electron-withdrawing nature of the cyano group, the aromatic ring is activated for Nucleophilic Aromatic Substitution (

), offering a robust alternative to standard Williamson ether synthesis.^{[1][2]}

Route A: Nucleophilic Aromatic Substitution ()

This is the preferred industrial route due to the availability of 4-fluorobenzotrile and the stability of the difluoropropanol nucleophile.

- Reagents: 4-Fluorobenzotrile, 2,2-Difluoropropan-1-ol, Base (NaH or KOtBu), Solvent (THF or DMF).^{[1][2]}
- Mechanism: The alkoxide generated from 2,2-difluoropropanol attacks the ipso-carbon of 4-fluorobenzotrile.^{[1][2]} The Meisenheimer complex intermediate collapses to eject the fluoride ion.
- Advantages: High yield, avoids the synthesis of unstable fluorinated alkyl halides.

Route B: Mitsunobu Reaction

Useful for small-scale medicinal chemistry exploration where mild conditions are required.^{[1][2]}

- Reagents: 4-Hydroxybenzotrile (4-Cyanophenol), 2,2-Difluoropropan-1-ol, Triphenylphosphine (), DIAD/DEAD.^{[1][2]}
- Mechanism: Activation of the alcohol by the betaine intermediate allows the phenol to attack, displacing the activated oxygen with inversion (irrelevant for primary achiral carbon, but mechanistically distinct).

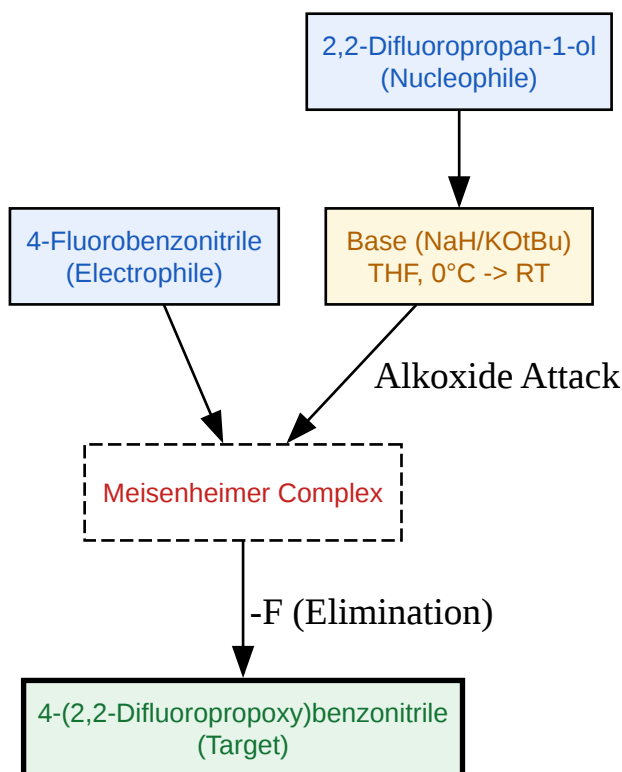


Figure 2: SNAr Synthesis Pathway

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Figure 2: The

pathway is favored due to the activation provided by the para-cyano group.[1]

Medicinal Chemistry Applications

The "Fluorine Effect"

The 2,2-difluoropropoxy moiety is a strategic bioisostere for standard propoxy or ethoxy groups.[1][2]

- Metabolic Blocking: The

group at the

-position relative to the ether oxygen blocks oxidative dealkylation (O-dealkylation) by Cytochrome P450 enzymes.[1][2] The C-F bond strength (approx. 116 kcal/mol) renders this position chemically inert to metabolic attack.[2]

- **Lipophilicity Modulation:** The introduction of fluorine increases lipophilicity () without significantly increasing steric bulk compared to a methyl group, aiding in membrane permeability.
- **Conformational Locking:** The gauche effect associated with the difluoroethyl fragment can lock the side chain into a specific conformation, potentially improving binding affinity to target receptors.

Comparative Properties Table

Comparison of the target molecule against its non-fluorinated analog.

Property	Propoxy Analog (Standard)	2,2-Difluoropropoxy (Target)	Impact
Metabolic Stability	Low (O-dealkylation prone)	High (Blocked -position)	Extended Half-life ()
Dipole Moment	~4.0 D	~5.2 D	Enhanced electrostatic interactions
LogP	~2.4	~2.8	Improved CNS penetration potential
Electronic Effect	Electron Donating (+M)	Weakened Donor (is -I)	Modulated pKa of aromatic ring

Experimental Protocol (Standardized)

Objective: Synthesis of **4-(2,2-difluoropropoxy)benzonitrile** via

- Preparation of Alkoxide:
 - To a flame-dried round-bottom flask under

- , add 2,2-difluoropropan-1-ol (1.1 equiv) and anhydrous THF (0.2 M).
- Cool to 0°C. Carefully add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
 - Stir at 0°C for 30 min until gas evolution ceases.
 - Coupling Reaction:
 - Add 4-fluorobenzonitrile (1.0 equiv) dropwise as a solution in THF.[1][2]
 - Warm the mixture to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2]
 - Note: If conversion is slow, heat to 60°C.
 - Workup & Purification:
 - Quench with saturated
solution.[2]
 - Extract with Ethyl Acetate (3x).[2] Wash combined organics with water and brine.[2]
 - Dry over
, filter, and concentrate in vacuo.
 - Purify via flash column chromatography (
, 0-20% EtOAc in Hexanes).[1][2]

References

- PubChem Compound Summary.3-Chloro-4-(2,2-difluoropropoxy)benzonitrile. National Center for Biotechnology Information.[2] [Link\[2\]](#)
- Organic Syntheses.Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Org. Synth. 2024, 101, 542-563.[1][2][5][6] (Demonstrates reactivity of fluorinated benzonitrile precursors). [Link\[2\]](#)

- Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61, 14, 5822–5880. [1][2] (Review of metabolic stability of gem-difluoro ethers). [Link\[2\]](#)
- BLD Pharm Catalog. 3-(2,2-Difluoropropoxy)benzotrile (Isomer Reference). [Link](#)

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Sources

- 1. 1783595-20-9|3-(2,2-Difluoropropoxy)benzotrile|BLD Pharm [bldpharm.com]
- 2. 2,4-Difluorobenzotrile | C₇H₃F₂N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Propane-2,2-diyl dibenzotrile | C₁₇H₁₄N₂ | CID 234117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5466859A - Process for preparing fluorobenzotriles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
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